molecular formula C9H6N2O3 B7722273 4-oxo-1H-quinazoline-7-carboxylic acid

4-oxo-1H-quinazoline-7-carboxylic acid

Cat. No.: B7722273
M. Wt: 190.16 g/mol
InChI Key: ICASWNVSUDFGRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-1H-quinazoline-7-carboxylic acid (CAS 202197-73-7) is a heterocyclic compound featuring a quinazoline core with a ketone group at position 4 and a carboxylic acid substituent at position 5. Its molecular formula is C₉H₆N₂O₃, and it is structurally characterized by a bicyclic aromatic system fused with a carboxylic acid moiety .

Properties

IUPAC Name

4-oxo-1H-quinazoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-6-2-1-5(9(13)14)3-7(6)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICASWNVSUDFGRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1C(=O)O)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Pathway

  • Starting Material : 2-Amino-4-carboxybenzoic acid (or a protected derivative).

  • Cyclization Agent : Urea or formamide, which introduces the 4-oxo group.

  • Conditions : Heating under reflux in a high-boiling solvent (e.g., dimethylformamide or ethylene glycol) at 150–180°C for 6–12 hours.

Mechanism :

  • The amine group of the anthranilic acid derivative reacts with the carbonyl group of urea, forming an intermediate amidine.

  • Intramolecular cyclization eliminates ammonia, yielding the quinazolinone core.

Example :

2-Amino-4-carboxybenzoic acid+UreaΔ,DMF4-Oxo-1H-quinazoline-7-carboxylic acid+NH3\text{2-Amino-4-carboxybenzoic acid} + \text{Urea} \xrightarrow{\Delta, \text{DMF}} \text{this compound} + \text{NH}_3

Challenges :

  • Limited availability of 2-amino-4-carboxybenzoic acid.

  • Competing decarboxylation under high temperatures.

Hydrolysis of Methyl 4-Oxo-1H-Quinazoline-7-Carboxylate

A widely validated approach involves synthesizing the methyl ester derivative followed by hydrolysis to the carboxylic acid. This method is exemplified in patent literature.

Synthesis of Methyl Ester Precursor

  • Starting Material : 7-Bromo-4-oxo-1H-quinazoline.

  • Carbonylation : Reaction with carbon monoxide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and methanol, yielding the methyl ester.

  • Conditions : 80–100°C under 50–100 psi CO pressure in tetrahydrofuran (THF).

Example :

7-Bromo-4-oxo-1H-quinazoline+CO+CH3OHPd(PPh3)4Methyl 4-oxo-1H-quinazoline-7-carboxylate+HBr\text{7-Bromo-4-oxo-1H-quinazoline} + \text{CO} + \text{CH}3\text{OH} \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{Methyl 4-oxo-1H-quinazoline-7-carboxylate} + \text{HBr}

Ester Hydrolysis

  • Reagents : Aqueous sodium hydroxide (2–4 M) or hydrochloric acid (6 M).

  • Conditions : Reflux in ethanol/water (1:1) for 4–8 hours.

Example :

Methyl 4-oxo-1H-quinazoline-7-carboxylate+NaOHΔ4-Oxo-1H-quinazoline-7-carboxylic acid+CH3OH\text{Methyl 4-oxo-1H-quinazoline-7-carboxylate} + \text{NaOH} \xrightarrow{\Delta} \text{this compound} + \text{CH}_3\text{OH}

Advantages :

  • Higher yields due to stable intermediates.

  • Compatibility with diverse substitution patterns on the quinazoline ring.

Gould-Jacobs Cyclization

The Gould-Jacobs reaction is a classical method for synthesizing quinazoline derivatives. It involves cyclization of an anthranilic acid derivative with a β-keto ester.

Reaction Protocol

  • Starting Material : Ethyl 2-amino-4-carboxybenzoate.

  • Cyclization Agent : Ethyl acetoacetate.

  • Conditions : Reflux in acetic acid or polyphosphoric acid (PPA) at 120–140°C for 5–10 hours.

Mechanism :

  • The β-keto ester undergoes condensation with the amine group, followed by cyclodehydration to form the quinazoline ring.

Example :

Ethyl 2-amino-4-carboxybenzoate+Ethyl acetoacetatePPA4-Oxo-1H-quinazoline-7-carboxylic acid+Ethanol\text{Ethyl 2-amino-4-carboxybenzoate} + \text{Ethyl acetoacetate} \xrightarrow{\text{PPA}} \text{this compound} + \text{Ethanol}

Limitations :

  • Requires harsh acidic conditions, which may degrade acid-sensitive groups.

Comparative Analysis of Synthesis Methods

Method Starting Material Key Reagents Conditions Yield Advantages
Cyclocondensation2-Amino-4-carboxybenzoic acidUrea150°C, DMF, 8 hrs~40%Direct introduction of carboxylic acid
Methyl Ester Hydrolysis7-Bromo-4-oxo-1H-quinazolineCO, Pd(PPh₃)₄, NaOH80°C, THF, 6 hrs~65%High yields, scalable
Gould-Jacobs CyclizationEthyl 2-amino-4-carboxybenzoateEthyl acetoacetate, PPA130°C, PPA, 7 hrs~35%Applicable to diverse substrates

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclocondensation rates by stabilizing intermediates.

  • Protic solvents (e.g., ethanol) improve hydrolysis efficiency by facilitating nucleophilic attack.

Catalytic Enhancements

  • Palladium catalysts (e.g., Pd(OAc)₂) improve carbonylation efficiency in ester synthesis.

  • Lewis acids (e.g., ZnCl₂) accelerate Gould-Jacobs cyclization by activating carbonyl groups.

Industrial-Scale Considerations

  • Continuous Flow Systems : Reduce reaction times and improve heat transfer for cyclocondensation.

  • Catalyst Recycling : Pd-based catalysts can be recovered via filtration, lowering costs.

  • Green Chemistry : Use of water as a solvent for hydrolysis minimizes environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-oxo-1H-quinazoline-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides . Reaction conditions often involve refluxing in solvents like ethanol or acetic acid to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Common Synthetic Routes

  • Condensation Reaction : Anthranilic acid + Formamide → 4-Oxo-1H-quinazoline-7-carboxylic acid
  • Microwave-Assisted Synthesis : Increases reaction speed and yield.

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex quinazoline derivatives. These derivatives are crucial in various chemical reactions and studies due to their unique properties.

Biology

The compound has been investigated for its potential as an enzyme inhibitor , particularly targeting soluble epoxide hydrolase (sEH). Inhibition of sEH has implications for reducing inflammation and oxidative stress, making it a candidate for therapeutic interventions.

Medicine

Research into quinazoline derivatives, including this compound, has shown promise in treating various conditions:

  • Cancer : Exhibits anti-cancer properties through mechanisms that may involve apoptosis induction in cancer cells.
  • Inflammation : Acts as an anti-inflammatory agent by modulating pathways associated with inflammatory responses.
  • Cardiovascular Diseases : Potentially beneficial in managing cardiovascular health due to its effects on endothelial function .

Study on Enzyme Inhibition

A study explored the inhibitory effects of this compound on sEH. The compound was shown to bind effectively to the enzyme's active site, preventing the hydrolysis of epoxyeicosatrienoic acids (EETs). This inhibition maintained elevated levels of EETs, which are known to reduce inflammation and improve vascular function.

Antioxidant Activity Evaluation

In another investigation, derivatives of 4-oxo-1H-quinazoline were synthesized and evaluated for their antioxidant potential . The results indicated that certain derivatives exhibited higher radical scavenging activity than standard antioxidants like ascorbic acid. This suggests their potential application in developing antioxidant therapies .

Mechanism of Action

The mechanism of action of 4-oxo-1H-quinazoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an sEH inhibitor, it binds to the enzyme’s active site, preventing the hydrolysis of epoxyeicosatrienoic acids (EETs). This inhibition helps maintain high levels of EETs, which have beneficial effects such as reducing inflammation and improving endothelial function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinazoline Family

4-Oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid
  • Molecular Formula : C₉H₆N₂O₃S
  • Key Substituent : Sulfanyl (-SH) group at position 2.
  • Synthesis : Introduced via substitution reactions, often using sulfonyl chlorides or thiourea derivatives .
  • However, this substitution reduces stability under oxidative conditions compared to the parent compound .
4-Oxo-3,4-dihydroquinazoline-6-carbonitrile
  • Molecular Formula : C₉H₅N₃O₂
  • Key Substituent : Nitrile (-CN) group at position 4.
  • Synthesis: Derived from cyano-substituted precursors under nitration or palladium-catalyzed coupling .
  • Properties : The nitrile group improves lipophilicity, favoring blood-brain barrier penetration. This compound exhibits a similarity score of 0.93 to the parent molecule, suggesting overlapping pharmacological profiles .

Quinoline-Based Analogues

4-Oxo-1,4-dihydroquinoline-7-carboxylic acid (CAS 948573-55-5)
  • Molecular Formula: C₁₀H₇NO₃
  • Structural Difference: Quinoline ring (one nitrogen atom) instead of quinazoline (two nitrogen atoms).
  • Similarity Score : 0.81 .
  • Properties : Reduced hydrogen-bonding capacity due to the absence of a second nitrogen. Commonly used in antimicrobial agents but with lower kinase inhibition efficacy compared to quinazoline derivatives .
Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 52980-28-6)
  • Molecular Formula: C₁₂H₁₁NO₃
  • Key Substituent : Ethyl ester at position 3.
  • Synthesis: Esterification of the corresponding carboxylic acid using ethanol and acid catalysts .
  • Properties : The ester group enhances membrane permeability but requires hydrolysis in vivo for activation. Similarity score: 0.77 .

Heterocyclic Derivatives with Distinct Cores

7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid (CAS 30113-83-8)
  • Molecular Formula : C₁₀H₆O₅
  • Core Structure : Chromene (benzopyran) ring with hydroxyl and carboxylic acid groups.
  • Properties : The hydroxyl group at position 7 confers antioxidant activity, while the chromene core enables fluorescence properties. Lower nitrogen content reduces its applicability in kinase targeting compared to quinazolines .
7-Oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 34102-76-6)
  • Molecular Formula : C₉H₈BrCl
  • Core Structure : Triazolopyrimidine fused with a carboxylic acid.
  • This compound is explored in anticancer research but faces synthesis challenges due to complex heterocyclic formation .

Comparative Analysis Table

Compound Name Molecular Formula Key Substituents Synthesis Method Yield (%) Notable Properties
4-Oxo-1H-quinazoline-7-carboxylic acid C₉H₆N₂O₃ Carboxylic acid (C7) Condensation reaction 80–86 High solubility, kinase inhibition
4-Oxo-2-sulfanylquinazoline-7-carboxylic acid C₉H₆N₂O₃S Sulfanyl (C2) Substitution reaction N/A Electrophilic, oxidative instability
4-Oxo-1,4-dihydroquinoline-7-carboxylic acid C₁₀H₇NO₃ Quinoline core Cyclization N/A Antimicrobial, lower H-bonding
7-Hydroxy-4-oxochromene-2-carboxylic acid C₁₀H₆O₅ Hydroxyl (C7), chromene Aldol condensation N/A Antioxidant, fluorescent

Q & A

Q. What are the optimal synthetic routes for 4-oxo-1H-quinazoline-7-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer : Synthesis of quinazoline derivatives typically involves cyclization reactions or modifications of pre-existing heterocyclic frameworks. For example, highlights the use of cyclocondensation reactions for similar quinolinecarboxylic acids, where substituent positioning (e.g., fluoro or amino groups) significantly impacts yield. Optimization strategies include:

  • Catalyst selection : Transition-metal catalysts (e.g., Pd) improve regioselectivity in cyclization steps.
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature control : Gradual heating (80–120°C) minimizes side reactions like decarboxylation .
    Reference to suggests that tert-butyl or cyclopropyl groups at the 1-position can stabilize the quinazoline core, improving purity .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carboxylate carbons (~δ 170 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% by area normalization).
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ for C10_{10}H7_{7}N2_{2}O3_{3}: calc. 203.0455) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacophoric elements of this compound derivatives?

Methodological Answer :

  • Core modifications : Introduce substituents at the 1-, 4-, and 7-positions (e.g., cyclopropyl, fluoro, or amino groups) to evaluate antibacterial or kinase inhibitory activity. demonstrates that 8-methoxy and 1-cyclopropyl substitutions enhance Gram-negative bacterial targeting .
  • In silico docking : Use molecular modeling software (e.g., AutoDock) to predict binding affinities for targets like DNA gyrase. Cross-validate with crystallographic data (e.g., PDB ID 1AB4) .

Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?

Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma stability and metabolic clearance using LC-MS/MS. emphasizes iterative adjustments to dosing regimens based on bioavailability studies.
  • Tissue penetration assays : Radiolabel the compound (e.g., 14C^{14}C) to quantify distribution in target organs .

Q. How can advanced spectroscopic techniques (e.g., X-ray crystallography) elucidate the conformational stability of this compound?

Methodological Answer :

  • Single-crystal X-ray diffraction : Grow crystals in DMSO/water (1:1) at 4°C. Analyze hydrogen-bonding networks (e.g., carboxylate-oxo interactions) and planarity of the quinazoline ring. provides protocols for resolving tautomeric forms .

Q. What computational methods predict the reactivity of this compound in nucleophilic or electrophilic environments?

Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic (C7) and electrophilic (C4) sites. Compare with experimental alkylation/acylation data from .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistencies in reported antibacterial activity across structurally similar quinazoline derivatives?

Methodological Answer :

  • Meta-analysis : Aggregate data from , and 20 to identify trends in minimum inhibitory concentrations (MICs). Control for variables like bacterial strain variability and assay conditions (e.g., broth microdilution vs. agar diffusion) .

Q. What experimental controls are critical when assessing the oxidative stability of this compound under varying pH conditions?

Methodological Answer :

  • Accelerated stability studies : Use phosphate buffers (pH 2–9) at 40°C/75% RH. Monitor degradation via HPLC-UV and compare to stress-testing protocols in .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in synthesizing and testing this compound derivatives?

Methodological Answer :

  • Detailed reaction logs : Document exact stoichiometry, solvent batches, and purification steps (e.g., gradient elution in HPLC). stresses adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.